molecular formula C11H9NO B11914726 5-Methylquinoline-4-carbaldehyde

5-Methylquinoline-4-carbaldehyde

Cat. No.: B11914726
M. Wt: 171.19 g/mol
InChI Key: NHVJBLCTIMNLBJ-UHFFFAOYSA-N
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Description

5-Methylquinoline-4-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, materials science, and industrial processes. The compound features a quinoline ring system with a methyl group at the 5-position and an aldehyde group at the 4-position, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinoline-4-carbaldehyde can be achieved through several classical methods, including the Gould-Jacobs, Friedländer, and Skraup syntheses. These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones under acidic or basic conditions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols have also been explored for the synthesis of quinoline derivatives .

Industrial Production Methods: Industrial production of this compound often involves the use of scalable and cost-effective methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of a catalyst. This method is favored for its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions: 5-Methylquinoline-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to obtain derivatives with desired properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further utilized in medicinal chemistry and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methylquinoline-4-carbaldehyde involves its interaction with various molecular targets and pathways. In medicinal applications, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell proliferation. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

  • 2-Methylquinoline-4-carbaldehyde
  • 6-Methylquinoline-4-carbaldehyde
  • 5-Chloroquinoline-4-carbaldehyde

Comparison: 5-Methylquinoline-4-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups on the quinoline ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of a methyl group at the 5-position enhances its lipophilicity and membrane permeability, making it more effective in certain biological applications .

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

5-methylquinoline-4-carbaldehyde

InChI

InChI=1S/C11H9NO/c1-8-3-2-4-10-11(8)9(7-13)5-6-12-10/h2-7H,1H3

InChI Key

NHVJBLCTIMNLBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=NC2=CC=C1)C=O

Origin of Product

United States

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